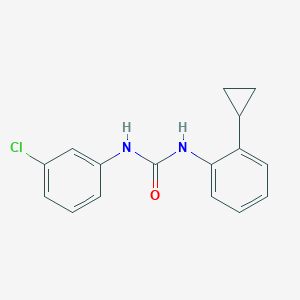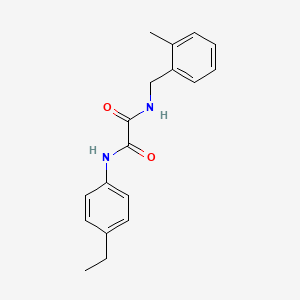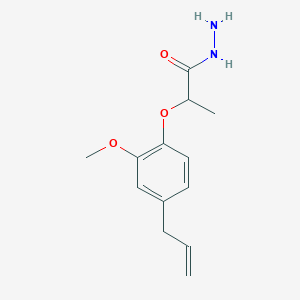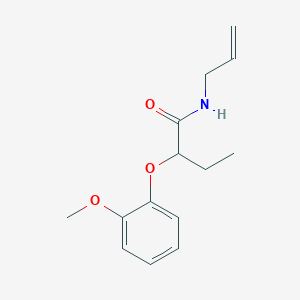
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of phenylurea derivatives. CPPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 310.8 g/mol. CPPU is widely used in the agriculture industry to enhance fruit and vegetable yield and quality.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea is not fully understood, but it is believed to involve the activation of cytokinin signaling pathways. This compound has been shown to increase the levels of cytokinins in plants, which promotes cell division and differentiation, and enhances plant growth and development. This compound also affects the expression of genes involved in fruit development and ripening, which leads to improved fruit quality.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. This compound increases the levels of cytokinins, which promotes cell division and differentiation, and enhances plant growth and development. This compound also affects the expression of genes involved in fruit development and ripening, which leads to improved fruit quality. This compound has been shown to increase the levels of soluble sugars, organic acids, and phenolic compounds in fruits, which enhances their flavor and nutritional value.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments, including its potential toxicity to plants at high concentrations, and its variability in efficacy depending on the plant species and growth conditions.
Zukünftige Richtungen
There are several future directions for N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea research, including its potential use in organic farming, its effects on plant stress tolerance, and its application in plant biotechnology. This compound has the potential to be used as an alternative to synthetic growth regulators in organic farming, as it is a naturally occurring compound that is less harmful to the environment. This compound may also have applications in improving plant stress tolerance, as it has been shown to enhance the antioxidant capacity of plants. Finally, this compound may have potential applications in plant biotechnology, such as in the production of transgenic plants with enhanced growth and yield.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been extensively studied for its plant growth regulatory properties. This compound has been shown to increase fruit size, improve fruit quality, promote fruit set, and delay fruit ripening in various fruits, such as grapes, kiwifruit, apples, and strawberries. This compound has also been used to enhance the growth and yield of vegetables, such as tomato, cucumber, and pepper. In addition, this compound has been studied for its potential use in tissue culture and plant transformation.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-cyclopropylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-4-3-5-13(10-12)18-16(20)19-15-7-2-1-6-14(15)11-8-9-11/h1-7,10-11H,8-9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYHRGXYRHJMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B4653870.png)


![2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone](/img/structure/B4653893.png)


![2-cyano-3-{5-[(2-methylphenoxy)methyl]-2-furyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4653917.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4653922.png)
![3-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4653925.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B4653932.png)
![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653944.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)
![1-benzyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653954.png)